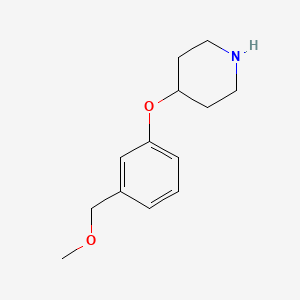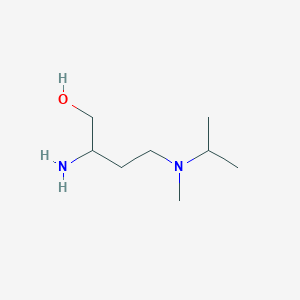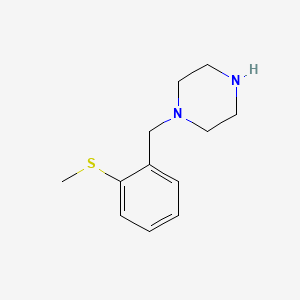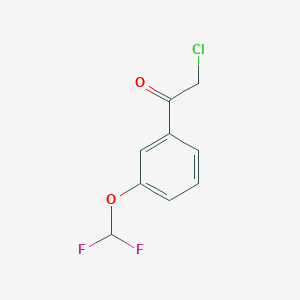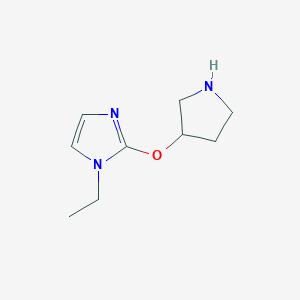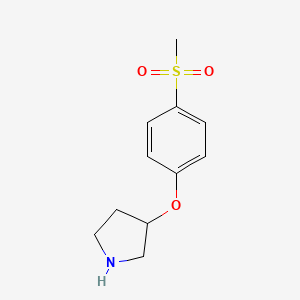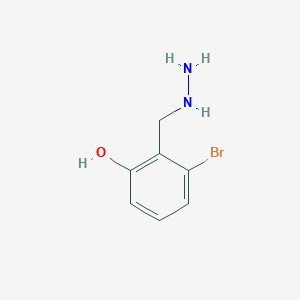
3-Bromo-2-(hydrazinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(hydrazinylmethyl)phenol is an organic compound that features a bromine atom, a hydroxyl group, and a hydrazinylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. One common method is the electrophilic bromination of phenols using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The hydrazinylmethyl group can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(hydrazinylmethyl)phenol: Similar structure but with different positioning of the bromine and hydrazinylmethyl groups.
3-Bromo-4-(hydrazinylmethyl)phenol: Another positional isomer with the hydrazinylmethyl group at the para position relative to the hydroxyl group.
Uniqueness
3-Bromo-2-(hydrazinylmethyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2 |
InChI Key |
WQQMIZKOSVPNID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


